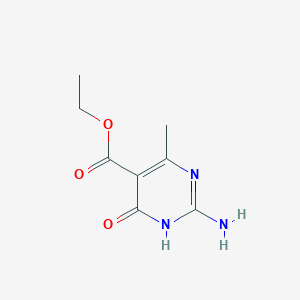

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are often found in nucleic acids, vitamins, and coenzymes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C9H10N2O3

Molecular Weight : 182.19 g/mol

The compound features a pyrimidine ring with various functional groups that contribute to its biological activity. The presence of an amino group and a carboxylate moiety enhances its reactivity and potential interactions with biological targets.

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has shown promise in several biological applications:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its potential role in cancer therapy.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression and other diseases, providing insights into its therapeutic mechanisms.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Ethyl 2-amino-4-hydroxy-6-methylpyrimidine-5-carboxylate

- 2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl derivatives

Uniqueness

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various methods involving pyrimidine derivatives. The compound typically exhibits a white to off-white crystalline appearance with a molecular weight of approximately 198.21 g/mol. It is soluble in organic solvents like ethanol and has a purity level often exceeding 95% in commercial preparations .

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs like celecoxib .

2. Anticancer Activity

The compound has also shown promise in anticancer applications. Research indicates that derivatives similar to ethyl 2-amino-4-methyl-6-oxo have exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells, demonstrating superior activity compared to standard chemotherapeutics like 5-Fluorouracil .

3. Antiviral Properties

Emerging evidence suggests that certain pyrimidine derivatives possess antiviral activity. Ethyl 2-amino-4-methyl-6-oxo has been evaluated for its effectiveness against influenza viruses, showing significant reductions in viral load in infected models . This highlights its potential as a candidate for antiviral drug development.

Structure-Activity Relationship (SAR)

The biological activity of ethyl 2-amino-4-methyl-6-oxo is closely linked to its molecular structure. Modifications at specific positions on the pyrimidine ring can enhance or diminish its pharmacological effects:

| Position | Modification | Effect |

|---|---|---|

| 2 | Electron-donating groups | Increased anti-inflammatory activity |

| 4 | Aromatic substitutions | Enhanced anticancer properties |

| 5 | Alkyl groups | Improved solubility |

These findings underscore the importance of SAR studies in optimizing the efficacy of pyrimidine-based compounds .

Case Studies

Several case studies have documented the biological effects of ethyl 2-amino derivatives:

- Inflammation Model : In a carrageenan-induced paw edema model, compounds related to ethyl 2-amino showed significant reductions in edema comparable to indomethacin, establishing their potential as anti-inflammatory agents .

- Cancer Cell Line Studies : In vitro testing on MCF-7 and MDA-MB-231 breast cancer cells revealed that ethyl 2-amino derivatives induced apoptosis and inhibited cell proliferation more effectively than traditional treatments .

- Toxicology Assessments : Subacute toxicity studies conducted in healthy mice indicated a favorable safety profile for oral administration of certain derivatives at high doses without significant adverse effects .

Propriétés

IUPAC Name |

ethyl 2-amino-4-methyl-6-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3-14-7(13)5-4(2)10-8(9)11-6(5)12/h3H2,1-2H3,(H3,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHZMCFYALWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(NC1=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.